2,4-Bis(chloromethyl)-1-phenoxybenzene
Description
Its molecular weight is 218.68 g/mol, and its IR spectrum (KBr) shows peaks at 3085, 2957, 1541, 1351, 1032, and 814 cm⁻¹, consistent with C–Cl and aromatic C–H stretching vibrations . The compound has a melting point of 61°C (334 K) and is synthesized via nucleophilic substitution reactions, often involving chloromethylation of phenoxybenzene derivatives followed by recrystallization from chloroform .
Properties
Molecular Formula |
C14H12Cl2O |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
2,4-bis(chloromethyl)-1-phenoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-9-11-6-7-14(12(8-11)10-16)17-13-4-2-1-3-5-13/h1-8H,9-10H2 |
InChI Key |
CFRJWNYIFZUAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1-phenoxybenzene typically involves the chloromethylation of 1-phenoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(chloromethyl)-1-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
2,4-Bis(chloromethyl)-1-phenoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl groups.
Industry: Used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)-1-phenoxybenzene involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify other molecules through covalent attachment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Bis(3-chloropropoxy)benzene (CAS: Not provided; C₁₂H₁₆Cl₂O₂)
- Structure : Features two 3-chloropropoxy (–O–CH₂CH₂CH₂Cl) groups at the 1- and 4-positions of benzene.
- Molecular Weight : 287.16 g/mol.
- Melting Point: 339 K (66°C), higher than 2,4-bis(chloromethyl)-1-phenoxybenzene, likely due to increased symmetry and intermolecular C–H···π interactions .
- Synthesis : Prepared from p-dihydroxybenzene and 1-bromo-3-chloropropane in acetone with K₂CO₃ (76% yield).
- Applications : Intermediate for diketopyrrolopyrrole pigments (fluorescent materials) .
3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl (CAS: Not provided; C₂₀H₂₂Cl₂O₂)
- Structure : Biphenyl core with chloromethyl (–CH₂Cl) groups at 3,3′-positions and ethoxy (–OCH₂CH₃) groups at 4,4′-positions.
- Molecular Weight : 377.29 g/mol.
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS: 3312-04-7; C₁₆H₁₅ClF₂)
- Structure : Fluorinated aromatic compound with a chlorobutyl chain.
- Molecular Weight : 280.74 g/mol.
- Applications : Pharmaceutical intermediate (e.g., antiviral or antibiotic research), contrasting with the target compound’s materials science applications .
1-(Chloromethyl)-4-phenoxybenzene (CAS: 4039-92-3; C₁₃H₁₁ClO)
- Structure: Single chloromethyl group at the para position of phenoxybenzene.
- Molecular Weight : 218.68 g/mol (identical to the target compound).
- Key Difference : Reduced steric hindrance compared to the 2,4-disubstituted target compound, leading to divergent reactivity in substitution reactions .
Comparative Data Table
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